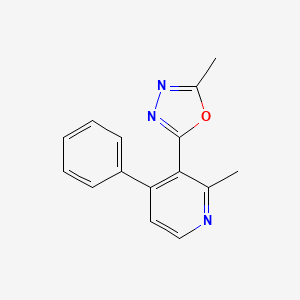![molecular formula C23H32N6O4 B5507365 7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)
7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chemical compound is related to a group of molecules that have been synthesized and evaluated for their pharmacological properties, particularly within cardiovascular and neurological domains. Although the exact compound is not directly mentioned, similar derivatives have been studied for their potential therapeutic effects.
Synthesis Analysis
The synthesis of this compound is related to methods used in creating similar derivatives, typically involving multi-step chemical reactions that introduce various functional groups to the purine core. These methods often involve the use of reagents to attach ethoxyethyl and piperazinylmethyl groups to the purine structure, under controlled conditions to ensure selectivity and yield (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds in this class typically features a purine backbone with various substituents that affect their interaction and binding to biological targets. Crystallography studies provide insight into the geometric arrangement of the atoms, crucial for understanding the bioactivity of these molecules (Karczmarzyk et al., 1995).
Wissenschaftliche Forschungsanwendungen
Synthesis and Cardiovascular Activity
Compounds structurally related to the chemical have been synthesized and evaluated for their cardiovascular activities. For instance, derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones were tested for electrocardiographic, antiarrhythmic, and hypotensive activity, alongside their alpha(1)- and alpha(2)-adrenoreceptor affinities. Certain derivatives exhibited significant prophylactic antiarrhythmic activity and hypotensive activity, indicating potential cardiovascular applications (Chłoń-Rzepa et al., 2004).
Crystal Structure and Geometry
Research into the crystal structure and geometry of closely related compounds reveals intricate details about their molecular configurations. One study detailed the typical geometry of fused rings in the purine system and provided insights into the conformation and interaction of various substituents within the molecule, highlighting the importance of structural analysis in understanding the chemical and physical properties of these compounds (Karczmarzyk et al., 1995).
Antimicrobial and Anti-inflammatory Activity
Compounds within the same chemical family have been synthesized with the aim of exploring their antimicrobial and anti-inflammatory properties. Novel derivatives have been tested for their effectiveness against various microorganisms and for their potential as cyclooxygenase inhibitors, displaying significant analgesic and anti-inflammatory activities. This suggests their potential application in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antihistaminic and Antiasthmatic Potential
Further studies have synthesized and evaluated compounds for their antihistaminic activity, with some showing promising results in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis. Additionally, derivatives have been explored for their antiasthmatic activity, underscoring the potential of these compounds in treating respiratory conditions (Pascal et al., 1985).
Eigenschaften
IUPAC Name |
7-(2-ethoxyethyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4/c1-5-33-15-14-29-19(24-21-20(29)22(30)26(3)23(31)25(21)2)16-27-10-12-28(13-11-27)17-6-8-18(32-4)9-7-17/h6-9H,5,10-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUGXWMEMPOAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-8-{[4-(4-methoxyphenyl)piperazin-1-YL]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)
![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)

![methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5507311.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5507318.png)


![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5507356.png)
![2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)
![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)
![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)